methyl {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a molecular formula of C24H26O5. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions to form the chromen-2-one core.
Introduction of the dimethylbenzyl group: The chromen-2-one core is then subjected to an etherification reaction with 2,5-dimethylbenzyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 3-position of the chromen-2-one core using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where the dimethylbenzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: A closely related compound with a similar structure but different substitution pattern.
{7-[(2,5-Dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Another similar compound with slight variations in the molecular structure.
Uniqueness
Methyl {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, a synthetic organic compound belonging to the class of coumarin derivatives, has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and molecular weight:
Property | Details |
---|---|
Molecular Formula | C23H24O5 |
Molecular Weight | 384.44 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves an O-acylation reaction of 7-hydroxycoumarin derivatives with appropriate acyl chlorides in the presence of a base such as triethylamine. The reaction is generally performed in dichloromethane at room temperature to yield the ester in high purity and yield.
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer activity. In particular, this compound has shown promising results against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 9.54 μM, indicating effective inhibition of cell proliferation.
- Mechanism of Action : The biological activity is attributed to the compound's ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. It may inhibit enzymes critical for tumor growth or induce apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against both gram-positive and gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
Candida albicans | 25 μg/mL |
This antimicrobial activity may be linked to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Molecules reported that similar coumarin derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .
- Antimicrobial Efficacy Research : Another investigation demonstrated that this compound showed enhanced efficacy when combined with traditional antibiotics against resistant strains of bacteria .
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 2-[7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C23H24O5/c1-13-6-7-14(2)17(10-13)12-27-20-9-8-18-15(3)19(11-21(24)26-5)23(25)28-22(18)16(20)4/h6-10H,11-12H2,1-5H3 |
InChI Key |
HCHGSHROQRFAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C |
Origin of Product |
United States |
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